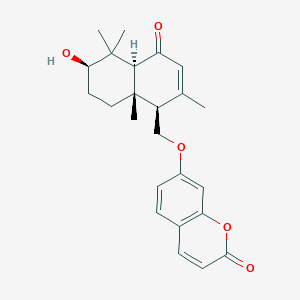

ligupersin A

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H28O5 |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

7-[[(1R,4aS,6R,8aS)-6-hydroxy-2,5,5,8a-tetramethyl-4-oxo-4a,6,7,8-tetrahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one |

InChI |

InChI=1S/C24H28O5/c1-14-11-18(25)22-23(2,3)20(26)9-10-24(22,4)17(14)13-28-16-7-5-15-6-8-21(27)29-19(15)12-16/h5-8,11-12,17,20,22,26H,9-10,13H2,1-4H3/t17-,20-,22-,24+/m1/s1 |

InChI Key |

HIQLOIOGTRDMIW-QSOCRCLWSA-N |

SMILES |

CC1=CC(=O)C2C(C(CCC2(C1COC3=CC4=C(C=C3)C=CC(=O)O4)C)O)(C)C |

Isomeric SMILES |

CC1=CC(=O)[C@H]2[C@]([C@@H]1COC3=CC4=C(C=C3)C=CC(=O)O4)(CC[C@H](C2(C)C)O)C |

Canonical SMILES |

CC1=CC(=O)C2C(C(CCC2(C1COC3=CC4=C(C=C3)C=CC(=O)O4)C)O)(C)C |

Origin of Product |

United States |

Origin and Isolation Methodologies

Botanical Sources and Distribution of Ligupersin A

This compound has been isolated and identified from several distinct plant species. The following sections provide a detailed overview of the primary botanical sources and the methods used to extract and purify this compound.

Isolation from Ferula narthex Exudate

The exudate of Ferula narthex Boiss., a perennial herb found in Central Asia and the Middle East, is a notable source of this compound. nih.gov Researchers have successfully isolated this compound through various extraction and chromatographic techniques.

In one method, the dried exudate of F. narthex was subjected to cold maceration with 90% methanol. The resulting crude extract underwent liquid-liquid partitioning against solvents of increasing polarity. Final purification of this compound from the methanolic fraction was achieved using semi-preparative High-Performance Liquid Chromatography with a Diode-Array Detector and Mass Spectrometry (HPLC-DAD-MS).

Another approach involved extracting the powdered whole plant with methanol at room temperature. The concentrated methanolic extract was then partitioned into n-hexane, chloroform, ethyl acetate, and butanol fractions. This compound was subsequently isolated from the chloroform-soluble fraction.

**Table 1: Isolation of this compound from *Ferula narthex***

| Plant Part | Extraction Solvent | Fractionation/Purification Method |

|---|---|---|

| Exudate | 90% Methanol | Liquid-liquid partitioning, semi-preparative HPLC-DAD-MS |

| Whole Plant | Methanol | Solvent partitioning, isolation from chloroform fraction |

Identification in Ligularia persica Roots

This compound has been historically identified in the roots of Ligularia persica. nih.gov While this botanical source is acknowledged in scientific literature, detailed methodologies for its isolation specifically from this plant are not extensively documented in recent studies. The initial discovery laid the groundwork for its subsequent identification in other species.

Presence in Ferula gumosa

The roots of Ferula gumosa have been confirmed as a source of this compound. The compound was isolated from a methanolic extract of the plant's roots. nih.gov This identification was part of a broader phytochemical analysis that revealed the presence of several other known and new sesquiterpene coumarins within the species. nih.gov

Extraction from Ferula flabelliloba

This compound has been successfully extracted from the roots of Ferula flabelliloba. The isolation process involved the use of a methanolic extract of the roots, which was then subjected to silica gel column chromatography for the separation and purification of its constituent compounds, including this compound.

Isolation from Ferula assa-foetida

The oleo-gum-resin of Ferula assa-foetida, commonly known as asafoetida, is another source from which this compound has been identified. In one study, the oleo-gum-resin was macerated in 70% ethanol. The resulting extract was then analyzed using Liquid Chromatography coupled with Electrospray Ionization and Tandem Mass Spectrometry (LC-ESI-MS/MS) to identify its chemical constituents, including this compound. Further chemical investigations of the oleo-gum-resin have utilized column chromatography for the separation of various sesquiterpene coumarins. nih.gov

Table 2: Isolation and Detection of this compound from Ferula Species

| Species | Plant Part | Extraction Solvent | Primary Chromatographic Method |

|---|---|---|---|

| Ferula gumosa | Roots | Methanol | Not specified in detail |

| Ferula flabelliloba | Roots | Methanol | Silica Gel Column Chromatography |

| Ferula assa-foetida | Oleo-Gum-Resin | 70% Ethanol | LC-ESI-MS/MS (detection) |

| Ferula persica | Oleo-Gum-Resin | Dichloromethane | Column Chromatography |

Detection in Ferula persica Oleo-Gum-Resin

This compound has been detected and isolated from the oleo-gum-resin of Ferula persica, an endemic plant of Iran. rjpharmacognosy.irrjpharmacognosy.ir The phytochemical analysis of the oleo-gum-resin, known as sagapenum, involved extraction with dichloromethane. The subsequent isolation and purification of this compound from this extract were carried out using various column chromatography techniques. rjpharmacognosy.irrjpharmacognosy.ir This process also led to the identification of several other farnesiferol-type sesquiterpene coumarins. rjpharmacognosy.ir

Advanced Chromatographic and Extraction Protocols for this compound Isolation

The purification of this compound from its natural source necessitates a multi-step process that leverages the compound's unique physicochemical properties. This process typically begins with the extraction of organic compounds from the plant material, followed by a series of chromatographic separations to isolate the target molecule.

The initial step in the isolation of this compound from Ligularia persica involves the extraction of chemical constituents from the dried and powdered plant material, often the roots or aerial parts. nih.gov This is achieved through the use of various organic solvents that are selected based on their ability to dissolve the target sesquiterpenoids.

Commonly, a sequential extraction process with solvents of increasing polarity is employed to fractionate the components. A nonpolar solvent such as hexane or petroleum ether is often used first to remove lipids and other nonpolar compounds. This is followed by extraction with a solvent of intermediate polarity, such as dichloromethane or chloroform, which is effective in extracting sesquiterpenoids. Finally, a more polar solvent like methanol or ethanol may be used to extract highly polar compounds.

Alternatively, a single solvent extraction with a moderately polar solvent like methanol or a methanol/chloroform mixture can be performed. The resulting crude extract is then subjected to liquid-liquid partitioning. For instance, the crude methanol extract can be partitioned between water and a water-immiscible organic solvent like ethyl acetate. The sesquiterpenoids, including this compound, would typically partition into the organic phase.

The choice of solvent and extraction method is critical for maximizing the yield of this compound while minimizing the co-extraction of interfering substances.

Table 1: Solvent Extraction Parameters for Sesquiterpenoid Isolation

| Parameter | Description |

| Plant Material | Dried and powdered roots or aerial parts of Ligularia persica |

| Initial Extraction Solvents | Hexane, Petroleum Ether, Dichloromethane, Chloroform, Methanol, Ethanol |

| Partitioning Solvents | Ethyl Acetate, Water |

| Extraction Method | Maceration, Soxhlet extraction, or percolation |

Following solvent extraction and partitioning, the resulting enriched fraction containing this compound is subjected to various chromatographic techniques for further purification. Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): Analytical TLC is initially used to monitor the progress of the separation and to identify the fractions containing the desired compound. By comparing the retention factor (Rf) values of the spots on the TLC plate with that of a reference compound (if available), researchers can quickly assess the composition of different fractions.

Column Chromatography: Preparative column chromatography is the primary method for the large-scale separation of compounds from the crude extract. The stationary phase is typically silica gel or alumina. The mobile phase, a solvent or a mixture of solvents, is passed through the column, and the components of the mixture are separated based on their affinity for the stationary phase. A gradient elution method, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate compounds with a wide range of polarities.

High-Performance Liquid Chromatography (HPLC): For the final purification of this compound, preparative High-Performance Liquid Chromatography (HPLC) is often utilized. This technique offers higher resolution and efficiency compared to column chromatography. A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the compounds between the nonpolar stationary phase and the polar mobile phase. Analytical HPLC is used to assess the purity of the isolated this compound.

Table 2: Chromatographic Separation Parameters for this compound Isolation

| Technique | Stationary Phase | Mobile Phase (Typical) | Purpose |

| Thin-Layer Chromatography (TLC) | Silica gel G | Hexane/Ethyl Acetate gradients | Monitoring separation and fraction identification |

| Column Chromatography | Silica gel (60-120 or 200-300 mesh) | Hexane/Ethyl Acetate or Chloroform/Methanol gradients | Initial separation and fractionation |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 | Acetonitrile/Water or Methanol/Water gradients | Final purification and purity assessment |

Biosynthetic Pathways and Enzymatic Mechanisms

General Principles of Sesquiterpene Biosynthesis in Plants

The journey to ligupersin A begins with the universal precursors of all terpenes: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.com These five-carbon building blocks are synthesized through two distinct pathways within the plant cell, the Mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.compnas.org

Role of Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) Precursors

IPP and DMAPP are the fundamental units in the construction of a vast array of terpenoid compounds. mdpi.com In the biosynthesis of sesquiterpenes, which are 15-carbon compounds, one molecule of DMAPP is condensed with two molecules of IPP. cimap.res.in This sequential condensation is catalyzed by farnesyl diphosphate synthase (FPPS) to yield farnesyl diphosphate (FPP), the direct precursor to the sesquiterpene portion of this compound. cimap.res.inscielo.br

Contributions of the Mevalonate (MVA) Pathway

The MVA pathway, located in the cytosol of plant cells, has traditionally been considered the primary source of IPP for sesquiterpene biosynthesis. researchgate.netrsc.org This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scielo.brfrontiersin.org A key regulatory enzyme, HMG-CoA reductase (HMGR), then reduces HMG-CoA to mevalonic acid (MVA). scielo.brfrontiersin.org Subsequent phosphorylation and decarboxylation steps convert MVA into IPP. scielo.br An isomerase then facilitates the conversion of some IPP to DMAPP, ensuring the availability of both precursors for FPP synthesis. scielo.br

Involvement of the 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway

The MEP pathway, localized within the plastids, provides an alternative route to IPP and DMAPP. pnas.orgfrontiersin.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. pnas.orgnih.gov While the MEP pathway is primarily associated with the biosynthesis of monoterpenes (C10) and diterpenes (C20), there is growing evidence of "crosstalk" between the MVA and MEP pathways. pnas.orgrsc.orgpnas.org Studies have shown that IPP or its precursors can be transported from the plastids to the cytosol, thereby contributing to the cytosolic pool of intermediates for sesquiterpene synthesis. pnas.orgacs.orgnih.gov In some instances, the MEP pathway can be a significant, or even the primary, contributor of precursors for cytosolic sesquiterpene formation. pnas.org

Elucidation of the Sesquiterpene Coumarin (B35378) Scaffold Formation

The formation of the distinctive sesquiterpene coumarin scaffold of this compound involves the convergence of the terpenoid pathway with the phenylpropanoid pathway, the latter being responsible for producing the coumarin moiety. The key steps involve the attachment of the sesquiterpene unit to a coumarin core, followed by intricate enzymatic modifications.

Farnesylation of 7-Hydroxycoumarins (e.g., Umbelliferone)

The coumarin component of many sesquiterpene coumarins, including the likely precursor to this compound, is a 7-hydroxycoumarin such as umbelliferone. biorxiv.orgcabidigitallibrary.org The biosynthesis of these coumarins originates from the phenylpropanoid pathway. biorxiv.org The crucial step in forming the sesquiterpene coumarin backbone is the farnesylation of the 7-hydroxy group of the coumarin. biorxiv.orgbiorxiv.orgresearchgate.net This reaction is catalyzed by a farnesyltransferase, which attaches the 15-carbon farnesyl group from FPP to the coumarin, forming a 7-farnesyloxycoumarin, such as umbelliprenin (B192621). biorxiv.orgresearchgate.netresearchgate.net This creates the basic ether linkage between the two major components of the final molecule. cabidigitallibrary.org

Enzymatic Epoxidation by Sesquiterpene Coumarin Epoxidases

Following farnesylation, the linear sesquiterpene chain undergoes further modifications. A critical step is the epoxidation of the terminal double bond of the farnesyl moiety. biorxiv.orgbiorxiv.org This reaction is carried out by a sesquiterpene coumarin epoxidase, resulting in a 7-(10',11'-epoxyfarnesyloxy)-coumarin. biorxiv.orgbiorxiv.org This epoxide is a key intermediate, as the opening of this ring initiates a cascade of cyclization reactions. biorxiv.orgbiorxiv.org Protonation of the epoxide by a sesquiterpene coumarin synthase generates a carbocation, which then drives the formation of the various cyclic structures characteristic of sesquiterpene coumarins like this compound. biorxiv.orgbiorxiv.orgbiorxiv.org The specific cyclization pattern leading to the unique carbon skeleton of this compound is determined by the specific synthase involved. biorxiv.orgbiorxiv.org

Carbocation-Initiated Cyclization by Sesquiterpene Coumarin Synthases (Cyclases)

The formation of the diverse cyclic structures found in sesquiterpene coumarins is initiated by a carbocation cascade, a hallmark of terpene biosynthesis. biorxiv.orgmdpi.com This process is catalyzed by a class of enzymes known as sesquiterpene coumarin synthases, or cyclases. biorxiv.orgresearchgate.net

The reaction begins after a sesquiterpene coumarin epoxidase epoxidizes the terminal double bond of the linear 7-farnesyloxycoumarin precursor. biorxiv.orgresearchgate.net The resulting 7-(10',11'-oxidofarnesyloxy)-coumarin is then protonated by the synthase enzyme. biorxiv.orgresearchgate.netbiorxiv.org This protonation of the epoxide ring generates a tertiary carbocation at the C-10' position, which is the starting point for a cascade of cyclizations and rearrangements. biorxiv.orgresearchgate.net

This enzymatic strategy is analogous to the cyclization of 2,3-oxidosqualene (B107256) in triterpene biosynthesis. researchgate.net The highly reactive carbocation intermediate undergoes a series of intramolecular attacks, leading to the formation of various carbocyclic skeletons. biorxiv.orgmdpi.com These complex reactions often involve Wagner-Meerwein rearrangements, which include 1,2- and 1,3-hydride shifts as well as methyl and other alkyl shifts. biorxiv.orgresearchgate.netbiorxiv.org The cascade is ultimately terminated when the final carbocation is quenched, typically by the abstraction of a proton or the addition of a nucleophile like water. biorxiv.org The specific folding of the substrate within the enzyme's active site dictates the precise sequence of cyclizations and rearrangements, leading to the vast structural diversity observed in this class of compounds. biorxiv.org

Proposed Biosynthetic Routes for this compound Carbon Skeletons and Analogs

While the precise biosynthetic pathway to this compound has not been fully elucidated, proposed routes can be inferred from the biosynthesis of its analogs, such as ligupersin B, and the general principles of sesquiterpene coumarin formation. biorxiv.org The biosynthesis of these complex molecules begins with common precursors derived from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which produce isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com These five-carbon units are condensed to form the C15 intermediate, farnesyl diphosphate (FPP), the universal precursor to sesquiterpenes. mdpi.com

The FPP is then attached to a coumarin moiety, typically umbelliferone, via an ether linkage to form a linear precursor like umbelliprenin. biorxiv.orgresearchgate.net A putative pathway for the analog ligupersin B, isolated from Ligularia persica, provides a model for understanding the formation of related carbon skeletons. biorxiv.orgd-nb.info One proposed route suggests that kopeolin is a potential precursor for ligupersin B. biorxiv.org A hydroxylation at the C-12' position of kopeolin by a cytochrome P450 enzyme, followed by the elimination of water, would generate the characteristic C-7',C-12' ether bridge of ligupersin B. biorxiv.org An alternative pathway could start from umbelliprenin itself. researchgate.net

These proposed pathways highlight the key transformations required to form the intricate cyclic systems of ligupersin analogs. The formation of this compound likely follows a similar logic, involving a specific sequence of cyclizations and rearrangements from an activated linear farnesyloxycoumarin precursor to form its unique carbon skeleton.

| Precursor / Intermediate | Proposed Transformation | Resulting Compound (Analog) |

| Kopeolin | C12'-Hydroxylation (P450 enzyme) followed by dehydration | Ligupersin B |

| Umbelliprenin | Alternative multi-step cyclization and rearrangement | Ligupersin B |

Identification and Characterization of Biosynthetic Enzymes

Despite the proposed biosynthetic pathways for numerous sesquiterpene coumarins, the specific enzymes responsible for these transformations remain largely uncharacterized. biorxiv.orgresearchgate.netresearchgate.net As of late 2024, essentially nothing is known about the specific farnesyltransferases, sesquiterpene coumarin epoxidases, and synthases (cyclases) involved in the biosynthesis of the vast majority of these compounds, including this compound. biorxiv.orgresearchgate.net

The identification and characterization of these enzymes are critical to fully understanding and potentially engineering the biosynthesis of these valuable natural products. The general classes of enzymes believed to be involved are summarized below.

| Enzyme Class | Proposed Function in this compound Biosynthesis | Status |

| O-Farnesyltransferase (O-FT) | Catalyzes the attachment of farnesyl diphosphate (FPP) to the 7-hydroxyl group of a coumarin precursor (e.g., umbelliferone). biorxiv.orgbiorxiv.org | Not yet identified or characterized for this compound. |

| Sesquiterpene Coumarin Epoxidase | Catalyzes the epoxidation of the terminal C-10', C-11' double bond of the linear farnesyloxycoumarin precursor. biorxiv.orgresearchgate.net | Not yet identified or characterized for this compound. |

| Sesquiterpene Coumarin Synthase (Cyclase) | A cyclase that protonates the epoxide and initiates the carbocation cascade, controlling the cyclization and rearrangement to form the final carbon skeleton. biorxiv.orgresearchgate.net | Not yet identified or characterized for this compound. |

| Cytochrome P450 Monooxygenases | Likely involved in subsequent tailoring steps, such as hydroxylations and the formation of ether bridges, as proposed for ligupersin B. biorxiv.org | Not yet identified or characterized for this compound. |

Future research efforts, likely involving techniques such as genome mining, transcriptomics, and heterologous expression, will be necessary to identify and characterize the specific enzymes from Ligularia species or other source organisms that construct the this compound molecule. frontiersin.orgmdpi.comnih.gov

Molecular and Cellular Mechanisms of Action in Research Models

Investigation of Antiglycation Mechanisms of Ligupersin A

The non-enzymatic reaction between reducing sugars and the free amino groups of proteins, known as glycation, leads to the formation of a heterogeneous group of irreversible compounds called Advanced Glycation End-products (AGEs). thieme-connect.defrontiersin.org The accumulation of AGEs is implicated in the development of various age-related diseases and diabetic complications. thieme-connect.denih.gov Consequently, the inhibition of AGEs formation is a key therapeutic strategy. thieme-connect.denih.gov this compound has been a subject of research for its potential antiglycation properties.

In vitro studies have demonstrated that this compound can significantly inhibit the formation of AGEs. nih.govnih.govresearchgate.net Research involving the incubation of a model protein with a reducing sugar showed that this compound effectively suppresses the glycation process. mdpi.com In a bovine serum albumin (BSA)-glucose assay, a standard model for evaluating antiglycation activity, this compound exhibited potent inhibitory effects. jppres.comnih.gov Its activity was found to be considerably higher than that of aminoguanidine (B1677879), a well-known standard antiglycation agent. nih.govnih.govresearchgate.net Specifically, this compound displayed an IC50 value of 0.41 mM, which is more than four times stronger than aminoguanidine's IC50 of 1.75 mM in the same assay system. nih.govnih.govmdpi.comresearchgate.netdntb.gov.ua

However, its inhibitory effect varies depending on the specific glycation model used. In a BSA-methylglyoxal (MGO) model, this compound showed weaker activity, failing to achieve 50% inhibition even at a concentration of 2 mM, where it only produced 40% inhibition. nih.govmdpi.com This contrasts with its high efficacy in the BSA-glucose system. nih.govmdpi.com

This compound demonstrated strong activity in the BSA-glucose test but was significantly less effective in the BSA-MGO assay. nih.govnih.govmdpi.com This discrepancy suggests that the antiglycation potential of this compound is primarily attributable to its activity in the oxidative mode of inhibition. nih.govnih.govmdpi.com It likely acts by interfering with the oxidative degradation of sugar and Amadori products, a key step in the formation of many AGEs. scielo.org.mxmdpi.com The combined results from both assay types indicate that its mechanism involves both oxidative and non-oxidative inhibition, but with a clear predominance towards the oxidative pathway. nih.govnih.govresearchgate.netmdpi.com

Standardized in vitro models are essential for evaluating the antiglycation potential of chemical compounds. The most commonly used systems involve a protein, typically bovine serum albumin (BSA), incubated with a glycating agent like glucose or methylglyoxal (B44143) (MGO). jppres.comnih.govmdpi.com

BSA-Methylglyoxal (MGO) Assay: This model uses MGO, a highly reactive dicarbonyl compound that is an intermediate in the glycation pathway. mdpi.comjssuni.edu.innih.gov It is used to specifically assess the inhibition of later, non-oxidative stages of glycation. nih.govmdpi.com In this system, this compound showed limited inhibitory activity. nih.govmdpi.com While other compounds from the same study demonstrated efficacy in the BSA-MGO assay, this compound did not reach the 50% inhibition level, indicating a different primary mechanism of action. nih.govmdpi.com

The comparative data from these assays provide insight into the specific mechanisms of antiglycation agents. nih.gov

Interactive Data Table: Antiglycation Activity of this compound Below is a summary of the inhibitory concentration (IC50) values for this compound in different in vitro assay systems.

| Compound | Assay System | IC50 (mM) | Reference Compound | IC50 (mM) | Source(s) |

| This compound | BSA-glucose | 0.41 | Aminoguanidine | 1.75 | nih.govnih.govmdpi.comresearchgate.netmdpi.com |

| This compound | BSA-MGO | >2.0 (40% inhibition at 2mM) | Aminoguanidine | 0.15 | nih.govmdpi.com |

Analysis of Antiviral Activity against Specific Pathogens (e.g., Influenza A virus H1N1)

Research has extended to investigating the antiviral properties of sesquiterpene coumarins, including this compound. mdpi.com Influenza A viruses, such as the H1N1 subtype, are significant pathogens that cause widespread respiratory illness. mdpi.com The emergence of drug-resistant strains necessitates the search for new antiviral compounds. jmb.or.kr

The antiviral efficacy of this compound has been evaluated using cell-based assays, which are fundamental tools for identifying inhibitors of viral replication. nih.govpblassaysci.com In a study on compounds isolated from Ferula assa-foetida, this compound demonstrated significant antiviral activity against the Influenza A virus (H1N1). mdpi.com

The inhibitory concentration (IC50) for this compound was reported to be in the range of 0.26–0.86 μg/mL. mdpi.com This potency was notably greater than that of the reference antiviral drug amantadine (B194251), which had an IC50 of 0.92 μg/mL in the same study. mdpi.com Such studies typically employ cytopathic effect (CPE) inhibition assays, where the ability of a compound to protect host cells from virus-induced damage and death is quantified. pblassaysci.comcreative-diagnostics.com These findings suggest that sesquiterpene coumarins like this compound are promising candidates for the development of new treatments for H1N1 viral infections. mdpi.com

Interactive Data Table: Antiviral Activity of this compound against H1N1 The table below presents the half-maximal inhibitory concentration (IC50) of this compound against the Influenza A (H1N1) virus.

| Compound | Virus Strain | IC50 (μg/mL) | Reference Compound | IC50 (μg/mL) | Source(s) |

| This compound | Influenza A (H1N1) | 0.26 - 0.86 | Amantadine | 0.92 | mdpi.com |

While this compound has shown potent anti-influenza activity, the precise molecular targets within the viral life cycle have not been fully elucidated in the available research. mdpi.com The influenza virus life cycle presents multiple potential targets for antiviral drugs, including entry into the host cell, replication of the viral genome, and release of new virions. mdpi.comnih.gov

For influenza A, established drug targets include the M2 ion channel, which is blocked by adamantanes like amantadine, and neuraminidase, an enzyme essential for the release of progeny viruses from infected cells. mdpi.comnih.gov Some natural compounds have been shown to inhibit neuraminidase activity or interfere with other viral proteins. nih.govdovepress.com Other potential antiviral strategies involve targeting host cell pathways that the virus hijacks for its own replication, such as vesicle trafficking or the ubiquitin system. drugtargetreview.com Given that this compound is a sesquiterpene coumarin (B35378), it is hypothesized that its mechanism may be similar to other compounds in this class, but specific studies are required to identify its direct molecular interactions and pinpoint its role in inhibiting the H1N1 virus. mdpi.com

Cellular Effects in In Vitro Models

The evaluation of a compound's effect on non-cancerous cell lines is a critical step in preclinical research to determine its selectivity and potential for cytotoxicity toward healthy cells. nih.govnih.gov Non-cancerous, or "normal," cell lines serve as a baseline control to assess whether a compound's cytotoxic effects are specific to cancer cells. dovepress.comscielo.sa.cr A high degree of selectivity is a desirable characteristic for potential anticancer agents, as it suggests a lower likelihood of adverse effects that are common with conventional chemotherapeutic drugs which often damage both normal and cancerous tissues. mdpi.comoatext.com

The MRC-5 cell line, composed of normal diploid fibroblasts derived from human lung tissue, is a well-established and widely used model for such cytotoxicity assessments. atcc.orgculturecollections.org.ukwikipedia.orgcellosaurus.org It is utilized in various research applications, including vaccine production and toxicological studies. cellosaurus.orgmedsci.org

In the available scientific literature, while the family of sesquiterpene coumarins, to which this compound belongs, has been subject to cytotoxic evaluation, specific data detailing the effects of purified this compound on the MRC-5 cell line are not presently reported. Studies on related compounds often test against non-cancerous cells to establish a selectivity index, but specific results for this compound on MRC-5 or similar normal cell lines were not found in the reviewed literature. researchgate.netbrieflands.com

The cytotoxic potential of this compound has been investigated as part of broader screenings of natural compounds against various human cancer cell lines. nih.govebi.ac.uk In one such study, this compound was evaluated alongside 17 other terpenoids and coumarins for its cytotoxic activity against a panel of four human cancer cell lines: HeLa (cervical cancer), HCT116 (colorectal cancer), A2780 (ovarian cancer), and A549 (lung cancer). nih.gov

While the study highlighted that other compounds from the same extract, such as persicasulfide A, conferone, and feselol, demonstrated moderate cytotoxicity with IC₅₀ values in the range of 11.76–39.24 μM, specific IC₅₀ values for this compound were not detailed. nih.gov This suggests that under the conditions of that specific assay, the cytotoxic activity of this compound may have been less pronounced than that of the other highlighted compounds. nih.gov Another report also noted that the cytotoxic activity of a group of sesquiterpene coumarin derivatives, including this compound, was evaluated against a small panel of cancer cell lines, though results were not specified. ebi.ac.uk

Table 1: Human Cancer Cell Lines Screened for Cytotoxicity by this compound

| Cell Line | Cancer Type | Cytotoxicity Data (IC₅₀) |

|---|---|---|

| HeLa | Cervical Cancer | Data not specified in the source nih.gov |

| HCT116 | Colorectal Cancer | Data not specified in the source nih.gov |

| A2780 | Ovarian Cancer | Data not specified in the source nih.gov |

| A549 | Lung Cancer | Data not specified in the source nih.gov |

Enzyme Modulation and Putative Target Identification

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. drugbank.com The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of mild to moderate dementia associated with Alzheimer's disease by potentiating cholinergic neurotransmission. drugbank.commdpi.com The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency. koreascience.krjppres.com

Despite the structural similarities of sesquiterpene coumarins to other natural products with neurological activity, a review of the scientific literature did not yield studies specifically assessing the in vitro or in silico cholinesterase inhibitory activity of this compound.

Beta-secretase 1 (BACE1) is the rate-limiting enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). jpreventionalzheimer.comnih.gov This cleavage initiates the production of the amyloid-beta (Aβ) peptide, the primary component of amyloid plaques in the brains of individuals with Alzheimer's disease. mdpi.comresearchgate.net Consequently, the inhibition of BACE1 is considered a major therapeutic target for reducing Aβ production and potentially slowing the progression of the disease. jpreventionalzheimer.combiorxiv.org Research in this area focuses on discovering inhibitors that are potent and selective for BACE1. nih.govresearchgate.net

Currently, there is no specific information available in the scientific literature regarding the evaluation of this compound as a potential inhibitor of the BACE1 enzyme.

Molecular docking is a computational technique used in drug discovery to predict how a ligand (such as this compound) might bind to the active site of a target protein. nih.govmdpi.commdpi.com This in silico method calculates binding affinities and visualizes interactions, offering insights into a compound's potential to modulate the protein's function before undertaking in vitro experiments. mdpi.comfrontiersin.org Several key enzymes and receptors are recognized as targets for antidiabetic therapies. mdpi.com While some plant-derived compounds including this compound have been generally mentioned in the context of having potential antidiabetic properties, specific molecular docking or in vitro studies on this compound against the following targets are not available in the reviewed literature. semanticscholar.org

α-glucosidase: This intestinal enzyme breaks down complex carbohydrates into glucose. Its inhibition can delay carbohydrate absorption and lower postprandial blood glucose levels, making it a validated target for type 2 diabetes treatment. rsc.org

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ): PPAR-γ is a ligand-activated nuclear receptor that acts as a master regulator of adipogenesis and is crucial for glucose and lipid metabolism. nih.govcaymanchem.comeuropeanreview.org Agonists of PPAR-γ, such as the thiazolidinedione class of drugs, enhance insulin (B600854) sensitivity. nih.gov The binding of a ligand to PPAR-γ often involves an induced-fit mechanism, leading to a conformational change that activates the receptor. biorxiv.orgnih.gov

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is an enzyme that inactivates incretin (B1656795) hormones like GLP-1. wikipedia.orgopenaccessjournals.com By inhibiting DPP-4, the levels of active incretins are increased, which in turn enhances insulin secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. wikipedia.orgnih.govnih.gov DPP-4 inhibitors, known as gliptins, are an established class of oral hypoglycemic agents. nih.govcellagentech.com

AMP-Activated Protein Kinase (AMPK): AMPK is a crucial cellular energy sensor that plays a central role in regulating energy homeostasis. nih.gove-enm.orgnih.gov It is activated during states of low cellular energy (high AMP:ATP ratio). nih.govmdpi.com Activation of AMPK stimulates catabolic pathways like fatty acid oxidation and glucose uptake while inhibiting anabolic, ATP-consuming processes, making it a promising target for treating metabolic disorders, including type 2 diabetes. e-enm.orgusada.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Persicasulfide A |

| Conferone |

Anti-protozoal Activity within the Sesquiterpene Coumarin Class

Sesquiterpene coumarins, a diverse class of natural products found predominantly in plants of the Apiaceae family, have been the subject of research for their potential pharmacological properties. nih.govfrontiersin.org Investigations into this class have explored their bioactivity against various pathogens, including protozoal parasites responsible for significant global diseases. nih.govmdpi.com Studies involving sesquiterpene coumarins isolated from the exudate of Ferula narthex have evaluated their efficacy against several parasitic protozoa, revealing that some members of this class exhibit promising activity. nih.govmdpi.com

Effects on Parasitic Organisms (e.g., Plasmodium falciparum, Trypanosoma spp., Leishmania infantum)

Research into the anti-protozoal effects of specific sesquiterpene coumarins has yielded varied results, indicating that activity is highly dependent on the specific molecular structure. A study evaluating six sesquiterpene coumarins from Ferula narthex, including this compound, provided specific data on their inhibitory concentrations against a panel of parasites. nih.govmdpi.com

In these assays, this compound did not show significant activity against the tested protozoa at the concentrations used. In contrast, other compounds from the same study demonstrated notable effects. Asacoumarin A was the most active compound against the chloroquine-resistant K1 strain of Plasmodium falciparum, with a half-maximal inhibitory concentration (IC50) of 1.3 μM. nih.govmdpi.com Feselol was moderately active against P. falciparum K1 (IC50 22.4 μM) and showed more pronounced, though non-selective, inhibition against Trypanosoma brucei (IC50 8.1 μM), Trypanosoma cruzi (IC50 8.6 μM), and Leishmania infantum (IC50 6.8 μM). nih.govmdpi.com The anti-protozoal activities of these related compounds are detailed in the table below.

Interactive Table: Anti-protozoal Activity of Sesquiterpene Coumarins from Ferula narthex

| Compound | P. falciparum K1 (IC50, µM) | T. brucei (IC50, µM) | T. cruzi (IC50, µM) | L. infantum (IC50, µM) |

|---|---|---|---|---|

| This compound | >64 | >64 | >64 | >64 |

| Feselol | 22.4 | 8.1 | 8.6 | 6.8 |

| Asacoumarin A | 1.3 | 32.6 | 10.5 | 12.7 |

| 8′-O-acetyl-asacoumarin A | 7.4 | 32.4 | 19.1 | >64 |

| 10′R-karatavacinol | >64 | >64 | >64 | >64 |

| 10′R-acetyl-karatavacinol | >64 | >64 | >64 | >64 |

Cellular Mechanisms of Action in Protozoal Models

The precise cellular mechanisms through which sesquiterpene coumarins exert anti-protozoal effects are not fully elucidated and appear to be compound-specific. For this compound, no direct mechanistic studies on protozoa are available, given its limited activity in screening assays. However, research on the broader class of sesquiterpenes and related compounds provides potential insights.

One proposed mechanism for sesquiterpene compounds involves the targeting of key parasite enzymes. An in silico molecular docking study investigated the binding affinity of various antileishmanial sesquiterpenes, including two sesquiterpene coumarins, against essential Leishmania enzymes. nih.gov The results identified pteridine (B1203161) reductase-1 (PTR1) and trypanothione (B104310) synthetase (TryS) as potential molecular targets, with sesquiterpene coumarins showing strong docking energies, suggesting they could act as inhibitors of these crucial enzymes. nih.gov

Another hypothesis draws parallels with the mechanisms of sesquiterpene lactones, a related class of phytochemicals. plos.orgbrieflands.com The α,β-unsaturated lactone moiety in these compounds can act as a Michael acceptor, enabling it to form covalent bonds with nucleophiles like the thiol groups in cysteine residues of proteins. brieflands.com This could lead to the inhibition of critical enzymes, such as those involved in the parasite's redox defense system, like trypanothione reductase. plos.org It has been suggested that the coumarin structure could potentially share this ability to trap thiol groups. brieflands.com Other mechanisms observed for sesquiterpene lactones against Trypanosoma cruzi include the interaction with hemin, induction of oxidative stress, and the triggering of apoptotic cell death pathways. plos.org While these mechanisms have not been confirmed for this compound or other sesquiterpene coumarins, they represent plausible avenues for their anti-protozoal action that warrant further investigation.

Structure Activity Relationships Sar and Analog Development

Delineation of Critical Structural Features for Ligupersin A Bioactivity

The bioactivity of this compound is intrinsically linked to the unique combination of its two core components: a coumarin (B35378) (umbelliferone) unit and a bicyclic sesquiterpene moiety. The precise arrangement and functionality of these parts are critical determinants of its biological effects.

Impact of Coumarin Moiety Modifications on Potency and Selectivity

While direct modification of the coumarin moiety of this compound has not been extensively reported, studies on related natural sesquiterpene coumarins provide significant insight into the role of this scaffold. The coumarin nucleus serves as a crucial pharmacophore, and alterations to it can significantly modulate biological activity. ijpcbs.comresearchgate.net

For instance, the synthesis of analogs of other sesquiterpene coumarins demonstrates the impact of substitution on the coumarin ring. upatras.grrsc.org A common strategy involves the Pechmann reaction to synthesize the initial 7-hydroxycoumarin core, which can then be elaborated. upatras.gr Modifications such as the introduction of a methyl group at the C-4 position of the coumarin ring have been explored. upatras.gr In one study, a 4-methyl analog of the natural coumarin umbelliprenin (B192621) was synthesized to investigate how this change affects its biological profile. upatras.gr

Furthermore, research on the sesquiterpene coumarin coladonin involved its initial oxidation, followed by a condensation reaction with various aryl aldehydes. rsc.org This created a series of new arylidene-based derivatives, indicating that the coumarin backbone is amenable to significant structural changes which, in turn, influence bioactivity. rsc.org These examples underscore that the coumarin portion of the molecule is a viable site for modification to fine-tune potency and selectivity.

Significance of Sesquiterpene Moiety Stereochemistry and Functional Group Orientations

The stereochemistry of the sesquiterpene portion of this compound is a critical factor governing its bioactivity. The specific spatial orientation of functional groups, particularly hydroxyl groups, plays a definitive role. This is clearly illustrated by comparing this compound with its C-3' epimer, ferocaulidin.

A key structural feature of this compound is the equatorial position of the hydroxyl group at the C-3' position of the sesquiterpene moiety. nih.gov Spectroscopic analysis, specifically ¹H-NMR, shows a characteristic doublet of doublets for the H-3' proton with coupling constants (J) of approximately 11.0 and 4.3 Hz, which is indicative of this equatorial orientation. nih.gov In contrast, its epimer, ferocaulidin, possesses an axially positioned hydroxyl group at the same carbon, leading to different spectroscopic properties and likely altered biological activity due to a different three-dimensional shape and hydrogen bonding capability. nih.gov This subtle change in the orientation of a single functional group highlights the stereochemical sensitivity of the molecule's interactions with biological targets.

Comparative SAR Analysis with Chemically Related Sesquiterpene Coumarins (e.g., Feselol, Ferocaulidin, Ligupersin B)

Comparing the biological activities of this compound with its naturally occurring analogs provides valuable SAR data. These comparisons help identify which structural elements are essential for a given effect.

In antiglycation assays, which measure the ability to inhibit the formation of advanced glycation end-products (AGEs) implicated in diabetic complications, this compound has shown potent activity. mdpi.com When tested in a BSA-glucose model, this compound exhibited the highest activity (IC₅₀ 0.41 mM) among a group of isolated sesquiterpene coumarins, proving more active than the positive control, aminoguanidine (B1677879). nih.govnih.gov However, in a different assay (BSA-MGO), its activity was less pronounced, with 8'-O-acetyl-asacoumarin A showing the highest potency. nih.govmdpi.comnih.gov This suggests that different structural features may be responsible for inhibiting different pathways of glycation. Feselol, which is structurally similar to this compound but with a hydroxyl group instead of a carbonyl at C-6', also shows varied activity in these assays. mdpi.com

The following table summarizes the comparative antiglycation activities of this compound and related compounds.

| Compound | IC₅₀ (mM) in BSA-Glucose Assay | IC₅₀ (mM) in BSA-MGO Assay |

| This compound | 0.41 | >2 (40% inhibition at 2 mM) |

| Feselol | 1.83 | 1.71 |

| 8′-O-acetyl-asacoumarin A | Not specified | 1.03 |

| Asacoumarin A | Not specified | >2 (35% inhibition at 2 mM) |

| Aminoguanidine (Control) | 1.75 | 0.15 |

| Data sourced from multiple studies. nih.govmdpi.comnih.gov |

This comparative analysis indicates that the presence and position of carbonyl and acetyl groups on the sesquiterpene moiety are critical for the mode and potency of antiglycation activity.

Synthetic Strategies for this compound Analogs and Derivatives

The development of synthetic and semi-synthetic routes is crucial for producing analogs of this compound for detailed SAR studies. nih.gov These strategies allow for the creation of novel compounds not found in nature.

One effective semi-synthetic approach starts with a related, naturally isolated sesquiterpene coumarin. rsc.org For example, new arylidene-based derivatives have been synthesized from coladonin. The process involves two main steps:

Oxidation: The secondary alcohol on the sesquiterpene moiety (at C-3') is oxidized to a ketone using a reagent like the Jones reagent. rsc.org

Condensation: The resulting ketone undergoes a condensation reaction with a variety of substituted aryl aldehydes in the presence of a base like potassium hydroxide (B78521) to yield the target analogs. rsc.org

Another established synthetic strategy involves the etherification of a coumarin precursor. upatras.gr This typically involves reacting a 7-hydroxycoumarin (umbelliferone) with a suitable terpene bromide, such as farnesyl bromide, to form the characteristic ether linkage found in many sesquiterpene coumarins. upatras.gr Additionally, simple chemical transformations like acetylation can be used to modify hydroxyl groups on the sesquiterpene scaffold, as demonstrated by the acetylation of samarcandin (B610672) using acetic anhydride (B1165640) and pyridine. mdpi.com These methods provide a versatile toolkit for generating a library of this compound derivatives for further biological evaluation.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for understanding and predicting the structure-activity relationships of bioactive molecules like this compound. dotmatics.com These in silico methods can model interactions at the molecular level, providing insights that guide the synthesis of more effective analogs. researchgate.netresearchgate.net

Methodologies in computational SAR analysis include:

Quantitative Structure-Activity Relationship (QSAR): Mathematical models that correlate chemical structure with biological activity. researchgate.net

Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups required for bioactivity.

Molecular Docking: Simulating the binding of a ligand into the active site of a target protein. dotmatics.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. nih.govnih.gov This method is instrumental in elucidating the SAR of sesquiterpene coumarins by visualizing their interactions at the atomic level. rsc.org

In a typical molecular docking study, the 3D structures of both the ligand (e.g., a this compound analog) and the target protein are used as inputs. The software then calculates the most stable binding poses, or conformations, of the ligand within the protein's binding site and estimates the binding energy. A lower binding energy generally indicates a more stable and potent interaction. nih.gov

For example, molecular docking studies were performed on a series of semi-synthetic arylidene-based sesquiterpene coumarin derivatives to understand their inhibitory activity against the α-amylase enzyme. rsc.org The results of these simulations revealed key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and specific amino acid residues in the enzyme's active site. This information helped explain the observed differences in inhibitory potency among the synthesized analogs and provided a rational basis for their SAR. rsc.org Such computational approaches are invaluable for prioritizing which analogs to synthesize and for designing new derivatives with potentially enhanced activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models are mathematical equations that quantitatively describe the relationship between the molecular descriptors of a compound and its observed activity. nih.gov For sesquiterpene coumarins like this compound, QSAR studies can provide valuable insights into the structural features essential for their biological effects, such as antiviral or cytotoxic activities, and can guide the design of new, more potent analogs. nih.govijpsonline.com

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available research, the broader class of coumarins and sesquiterpenes has been the subject of such computational analyses. nih.govnih.gov For instance, QSAR studies on various coumarin derivatives have successfully identified key molecular properties that govern their anti-HIV and other antiviral activities. nih.govijpsonline.com These studies often highlight the importance of electronic and steric factors of substituents on the coumarin ring. ijpsonline.com

A typical QSAR study on this compound analogs would involve the following steps:

Data Set Compilation: A series of this compound analogs would be synthesized, and their biological activities (e.g., IC50 values for a specific target) would be determined experimentally. This data set should ideally span a wide range of activities and structural diversity.

Molecular Descriptor Calculation: For each analog, a variety of molecular descriptors would be calculated using specialized software. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, 2D pharmacophore fingerprints.

3D descriptors: Molecular shape, volume, and surface area-related parameters.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build a mathematical model that links the descriptors (independent variables) to the biological activity (dependent variable).

Model Validation: The predictive power of the generated QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For daucane sesquiterpenes, to which this compound belongs, preliminary structure-activity relationship studies suggest that the stereochemistry and the nature of ester groups at specific positions are crucial for their cytotoxic activity. core.ac.uk A QSAR model could further quantify these relationships and predict the activity of novel, unsynthesized derivatives.

Table 1: Hypothetical Data Table for a QSAR Study of this compound Analogs

| Compound ID | Modification | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Molar Refractivity) | Observed Biological Activity (pIC50) | Predicted Biological Activity (pIC50) |

| This compound | - | 4.5 | 110 | 5.8 | 5.7 |

| Analog 1 | R1 = -CH3 | 4.8 | 115 | 6.1 | 6.0 |

| Analog 2 | R2 = -OH | 4.2 | 108 | 5.5 | 5.6 |

| Analog 3 | R1 = -Cl | 5.1 | 112 | 6.3 | 6.2 |

This table is illustrative and does not represent actual experimental data.

The development of a robust QSAR model for this compound would significantly accelerate the discovery of new derivatives with enhanced therapeutic potential.

Molecular Dynamics Simulations to Understand Binding Stability of this compound

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.govnih.gov In the context of drug discovery, MD simulations can provide detailed insights into the binding of a ligand, such as this compound, to its biological target at an atomic level. nih.gov This method allows for the assessment of the stability of the ligand-protein complex, the identification of key intermolecular interactions, and the understanding of the conformational changes that may occur upon binding.

Although specific MD simulation studies focused solely on this compound are not widely reported, the methodology has been applied to other sesquiterpene coumarins to investigate their interactions with protein targets. rjpharmacognosy.ir For instance, molecular docking, often a precursor to MD simulations, has been used to predict the binding modes of sesquiterpene coumarins within the active sites of enzymes like metalloproteinases. rjpharmacognosy.ir Following docking, MD simulations can be performed to refine these binding poses and evaluate their stability.

A typical MD simulation protocol to study the binding stability of this compound with a target protein would involve:

System Setup: The initial coordinates of the this compound-protein complex, often obtained from molecular docking, are placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Energy Minimization: The system's energy is minimized to relieve any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure, allowing the solvent molecules and protein side chains to relax around the ligand.

Production Run: A long-duration simulation (typically nanoseconds to microseconds) is run, during which the trajectory of all atoms is saved at regular intervals.

Trajectory Analysis: The saved trajectory is analyzed to understand various aspects of the complex's stability, including:

Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues is analyzed to identify flexible regions of the protein that may be involved in ligand binding.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between this compound and the protein are monitored throughout the simulation to identify key interactions that contribute to binding affinity.

Binding Free Energy Calculations: Methods like MM/PBSA or MM/GBSA can be applied to the simulation trajectory to estimate the binding free energy of this compound to its target.

Table 2: Key Parameters Analyzed in a Molecular Dynamics Simulation of a this compound-Protein Complex

| Parameter | Description | Significance for Binding Stability |

| RMSD | Measures the average deviation of atomic positions from a reference structure over time. | A low and stable RMSD value suggests a stable binding pose of the ligand. |

| RMSF | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the protein that may interact with the ligand. |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and protein. | A high number of persistent hydrogen bonds indicates strong and stable binding. |

| Binding Free Energy | An estimation of the strength of the interaction between the ligand and the protein. | A more negative value indicates a more favorable and stable binding. |

This table provides a general overview of parameters and their significance.

By employing molecular dynamics simulations, researchers can gain a dynamic understanding of how this compound interacts with its biological targets, which is crucial for the rational design of improved analogs with enhanced binding stability and, consequently, greater therapeutic efficacy.

Advanced Analytical and Characterization Methodologies

Comprehensive Spectroscopic Techniques for Structure Elucidation

The definitive structure of ligupersin A, a sesquiterpene coumarin (B35378), has been established through the application of sophisticated spectroscopic methods. These techniques provide detailed insights into the molecular framework, including the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules like this compound. researchgate.netnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the complex structure.

1D NMR: The 1H NMR spectrum provides information on the chemical environment of hydrogen atoms, while the 13C NMR spectrum reveals the number and type of carbon atoms in the molecule. tandfonline.comu-strasbg.fr For this compound, the 1H-NMR spectrum shows characteristic signals for a 7-O-substituted coumarin moiety, including coupled doublets for H-3 and H-4, and an aromatic three-spin system. nih.gov The Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH3), methylene (B1212753) (CH2), and methine (CH) carbons. uantwerpen.be

2D NMR: A suite of 2D NMR experiments is crucial for establishing the complete connectivity of the molecule. jst.go.jpnih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (1H-1H) couplings, revealing adjacent protons within the molecular structure. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. mpg.derjpharmacognosy.ir

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different structural fragments, such as the coumarin and sesquiterpene units of this compound. mpg.derjpharmacognosy.ir

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations between protons that are in close proximity, providing vital information about the stereochemistry of the molecule. For instance, in a related compound, a cross-peak in the ROESY (a similar experiment) spectrum was used to determine the stereochemistry of a hydroxyl group. tandfonline.com

The structure of this compound has been confirmed through the comprehensive use of these 1D and 2D NMR techniques, with its spectral data being compared to and consistent with published literature values. nih.govuantwerpen.betandfonline.com Although a specific data table for this compound is not provided here, Table 1 presents representative 1H and 13C NMR data for a closely related sesquiterpene coumarin, farnesiferone B, to illustrate the nature of the data obtained. tandfonline.com

| Position | Farnesiferone B (1H NMR δ [ppm], J [Hz]) | Farnesiferone B (13C NMR δ [ppm]) |

| 3 | 6.23 (d, 9.5) | 113.1 |

| 4 | 7.61 (d, 9.5) | 143.5 |

| 5 | 7.34 (d, 8.4) | 128.8 |

| 6 | 6.82 (dd, 8.4, 2.4) | 112.7 |

| 7 | - | 161.2 |

| 8 | 6.78 (d, 2.4) | 101.6 |

| 9 | - | 155.9 |

| 10 | - | 112.7 |

| 1' | 4.61 (d, 6.4) | 69.4 |

| 2' | 2.12 (m) | 37.3 |

| 3' | - | 215.0 |

| 4' | 2.45 (m) | 48.9 |

| 5' | 1.95 (m) | 41.3 |

| 6' | 2.12 (m) | 23.3 |

| 7' | 2.05 (m) | 37.3 |

| 8' | 1.85 (m) | 30.6 |

| 9' | 2.55 (m) | 47.9 |

| 10' | 5.40 (t, 6.8) | 122.0 |

| 11' | - | 136.0 |

| 12' | 1.70 (s) | 16.9 |

| 13' | 1.02 (s) | 20.3 |

| 14' | 1.16 (s) | 28.6 |

| 15' | 4.80 (s), 5.00 (s) | 113.8 |

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with high accuracy. tandfonline.com High-Resolution Electron Impact Mass Spectrometry (HREIMS) has been used to establish the molecular formula of compounds closely related to this compound. For example, the molecular formula of farnesiferone B was determined to be C24H28O4 based on its HREIMS data. tandfonline.com For this compound, its molecular formula is established as C24H28O5. nih.gov This information is critical for confirming the identity of the isolated compound and complements the structural data obtained from NMR spectroscopy.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for the isolation, purification, and analysis of natural products. For this compound, techniques such as column chromatography and preparative thin-layer chromatography (TLC) have been employed for its isolation from plant extracts. tandfonline.com

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of isolated compounds and for their quantification. nih.govscielo.brjfda-online.com A typical approach for purity assessment involves developing an HPLC method that can separate the target compound from any impurities. The purity is then often determined by calculating the peak area percentage of the analyte. nih.gov For quantitative analysis, a calibration curve is typically constructed by running a series of standard solutions of known concentrations. scielo.br The concentration of the analyte in a sample can then be determined by comparing its peak area to the calibration curve. HPLC methods have been successfully developed for the quantitative analysis of other sesquiterpene coumarins and could be readily adapted for this compound. scielo.brjfda-online.com The purity of isolated sesquiterpene coumarins, including those from the Ferula genus, has been reported to be greater than 95% as determined by HPLC. nih.gov

In Silico Tools for Mechanism Prediction and Biochemical Pathway Analysis

In recent years, computational or in silico tools have become increasingly important in natural product research for predicting the biological mechanisms of compounds before extensive biological testing.

Network pharmacology is an approach that investigates the complex interactions between drug components, their protein targets, and the associated biological pathways. sciopen.comresearchgate.net This methodology has been applied to the constituents of Ferula species, the genus from which this compound is isolated, to predict their potential mechanisms of action. nih.govnih.gov The general workflow involves identifying the potential protein targets of a compound using databases and prediction servers, constructing a compound-target-disease network, and then performing enrichment analysis to identify the key biological pathways that are modulated. sciopen.com Studies on Ferula extracts have identified key active ingredients and predicted their action on pathways related to inflammation and neurodegenerative diseases. sciopen.comresearchgate.net Such an approach could be applied to this compound to hypothesize its molecular targets and therapeutic potential.

Cheminformatics and bioinformatics provide the tools and databases necessary for large-scale analysis of chemical and biological data. unibe.chfrontiersin.orgnih.gov Cheminformatics tools are used to analyze and compare the chemical structures of natural products, profile their physicochemical properties (such as ADME/Tox - Absorption, Distribution, Metabolism, Excretion, and Toxicity), and assess their structural diversity and complexity. nih.gov Bioinformatics databases and tools are then used to link these compounds to their biological targets and pathways. For sesquiterpene coumarins, in silico docking studies, a key component of cheminformatics, have been used to predict their binding affinities to specific protein targets, providing insights into their potential inhibitory activities. mdpi.comnih.goveurekaselect.com These computational approaches are invaluable for prioritizing compounds for further biological evaluation and for understanding the structure-activity relationships within a class of compounds like the sesquiterpene coumarins.

Future Research Directions and Research Tool Potential

Discovery of Novel Molecular Targets and Signaling Pathways

While the full scope of ligupersin A's molecular interactions remains to be elucidated, existing data on its biological activities and those of related compounds provide a fertile ground for future target discovery. Research has shown that various sesquiterpene coumarins can modulate complex signaling cascades critical in pathophysiology. For instance, compounds structurally similar to this compound, such as umbelliprenin (B192621), are known to regulate pathways including Wnt, NF-ĸB, TGFβ, and Fox3. nih.gov Other coumarins have been shown to influence the PI3K/AKT/mTOR and MAPK signaling pathways, which are central to cell proliferation, apoptosis, and inflammation. frontiersin.orghealthcare-bulletin.co.uk

A significant finding for this compound is its inhibitory effect on β-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.gov BACE1 is a primary therapeutic target in Alzheimer's disease, as it catalyzes the rate-limiting step in the production of amyloid-β (Aβ) peptides. nih.govclevelandclinic.org Future research should aim to fully characterize the kinetics and structural basis of this inhibition. Understanding how this compound interacts with the BACE1 active site could pave the way for designing more potent and selective inhibitors. biorxiv.org

Furthermore, the reported anti-influenza A (H1N1) virus activity of this compound opens another avenue for investigation. mdpi.com The primary targets for anti-influenza drugs are viral surface proteins like hemagglutinin (HA), which mediates viral entry, and neuraminidase (NA), which is crucial for the release of new virus particles. dovepress.commdpi.com It is plausible that this compound exerts its antiviral effect by interfering with one or both of these proteins. Future studies should investigate the direct binding of this compound to H1N1 proteins and its impact on their function, potentially revealing novel antiviral mechanisms. nih.govfrontiersin.org

Full Elucidation of this compound Biosynthetic Enzyme Families

The biosynthesis of sesquiterpene coumarins like this compound is a complex multi-step process involving several key enzyme families. mdpi.com A comprehensive understanding of this pathway is essential for potential biotechnological production. The general pathway begins with precursors from the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways to form isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com

The key enzyme families for future elucidation include:

Prenyltransferases (Farnesyltransferases): One of the initial steps is the farnesylation of a coumarin (B35378) scaffold, typically umbelliferone. researchgate.netresearchgate.net A farnesyltransferase attaches a farnesyl diphosphate (FPP) moiety to the 7-hydroxy group of the coumarin. Identifying the specific gene and enzyme responsible for this in Ferula or Ligularia species is a critical research goal.

Sesquiterpene Coumarin Epoxidases and Synthases (Cyclases): Following farnesylation, the linear precursor undergoes complex cyclization. This is often initiated by the epoxidation of the terminal double bond of the farnesyl group, followed by protonation and a cascade of cyclization reactions catalyzed by sesquiterpene coumarin synthases. researchgate.net These cyclases are responsible for generating the diverse and complex skeletons of sesquiterpene coumarins, and their discovery is a major objective. researchgate.net

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are crucial for the subsequent modification and decoration of the sesquiterpene skeleton, introducing hydroxyl, keto, or other functional groups that define the final structure and bioactivity of this compound. mdpi.com

Genomic and transcriptomic analysis of this compound-producing plants will be instrumental in identifying the genes encoding these enzyme families, paving the way for their heterologous expression and characterization.

Development of this compound as a Biochemical Probe for Cellular Processes

Given its specific biological activities, this compound has the potential to be developed into a valuable biochemical probe for studying cellular processes. A biochemical probe is a small molecule used to study biological systems by selectively interacting with a specific target.

With its demonstrated ability to inhibit the formation of advanced glycation end-products (AGEs), this compound could be modified to create a probe for studying the mechanisms of glycation. By attaching a fluorescent tag or a biotin (B1667282) handle, researchers could use the modified this compound to visualize and isolate proteins and cellular components involved in AGE formation and signaling.

Similarly, its activity as a BACE1 inhibitor makes it a candidate for the development of probes to study Alzheimer's disease pathology. A radiolabeled or fluorescently tagged version of this compound could potentially be used in imaging studies to map the distribution and activity of BACE1 in the brain or to screen for other molecules that interact with the enzyme. nih.gov

Application in Preclinical In Vivo Models (Non-Human, Non-Clinical)

The promising in vitro activities of this compound strongly support its evaluation in preclinical animal models for various pathological conditions. Such studies are essential to validate its therapeutic potential before any consideration for clinical development.

Investigation in Animal Models of Glycation-Related Conditions

This compound has shown potent antiglycation activity in vitro, proving more effective than the standard inhibitor aminoguanidine (B1677879) in a BSA-glucose assay. This suggests it could be a valuable agent for combating conditions where the accumulation of AGEs plays a key pathological role, such as in diabetic complications. Future research should involve administering this compound to animal models of diabetes to assess its ability to prevent or mitigate complications like nephropathy, retinopathy, and neuropathy.

Exploration in Animal Models of Viral Infections

The significant in vitro activity of this compound against the H1N1 influenza virus makes it a compelling candidate for in vivo antiviral studies. mdpi.com Preclinical evaluation in mouse models of influenza infection is a logical next step. mdpi.com Key parameters to assess would include the reduction in viral load in the lungs, improvement in survival rates, and amelioration of lung pathology following administration of the compound.

Assessment in Animal Models of Parasitic Diseases

This compound and related sesquiterpene coumarins have demonstrated activity against protozoal parasites, including Plasmodium falciparum, the causative agent of malaria. This provides a strong rationale for assessing its efficacy in animal models of parasitic diseases. For instance, its effectiveness could be tested in mouse models of malaria to determine its ability to reduce parasitemia and improve survival.

Research Findings on this compound

| Activity | Finding | Model System | Reference |

| Antiglycation | Displayed the highest activity (IC₅₀ 0.41 mM), outperforming the positive control aminoguanidine (IC₅₀ 1.75 mM). | BSA-glucose assay | mdpi.com |

| Antiviral | Showed significant activity against H1N1 influenza virus (IC₅₀: 0.26–0.86 μg/mL), more effective than amantadine (B194251) (IC₅₀: 0.92 μg/mL). | In vitro H1N1 assay | mdpi.com |

| Enzyme Inhibition | Identified as an inhibitor of β-secretase 1 (BACE1). | Enzyme assay | researchgate.net |

| Antiprotozoal | Showed activity against protozoal parasites. | In vitro parasite assays | mdpi.com |

Q & A

Q. What experimental design considerations are critical for synthesizing ligupersin A with high reproducibility?

To ensure reproducibility, provide detailed protocols for reaction conditions (e.g., temperature, solvent ratios, catalysts) and purification steps (e.g., column chromatography gradients). Include characterization data (NMR, HPLC, mass spectrometry) for key intermediates and the final compound, adhering to journal requirements for new compounds . For known compounds, cross-validate identity via cited literature methods .

Q. How should researchers validate the purity and structural identity of this compound?

Combine orthogonal analytical techniques:

Q. What strategies are recommended for designing initial bioactivity assays for this compound?

Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) using validated protocols from analogous compounds. Include dose-response curves, positive/negative controls, and triplicate measurements to assess variability. Pre-screen cytotoxicity in relevant cell lines to rule out nonspecific effects .

Q. How can researchers conduct a rigorous literature review to identify gaps in this compound research?

Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) to define scope. Search databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND biosynthesis NOT industrial"). Critically evaluate methodologies in existing studies to identify inconsistencies (e.g., varying IC50 values) .

Q. Which analytical techniques are essential for characterizing this compound’s physicochemical properties?

- Stability : Accelerated degradation studies under varied pH/temperature.

- Solubility : Use shake-flask method with HPLC quantification.

- LogP : Determine via octanol-water partitioning followed by UV-Vis analysis. Document instrument parameters (e.g., column type, detector settings) to enable replication .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?

Conduct meta-analyses to identify confounding variables (e.g., compound purity, assay protocols). Replicate key experiments under standardized conditions, controlling for cell line passage number, serum concentration, and incubation time. Use statistical models (e.g., ANOVA with post-hoc tests) to quantify variability .

Q. What experimental approaches are optimal for elucidating this compound’s mechanism of action?

Combine -omics techniques:

Q. How can structure-activity relationship (SAR) studies for this compound derivatives be rigorously designed?

Synthesize analogs with systematic modifications (e.g., halogenation, side-chain elongation). Test bioactivity in a panel of assays to identify critical functional groups. Use multivariate analysis (e.g., PCA) to correlate structural features with activity. Publish synthetic routes and spectral data for all derivatives .

Q. What ethical and methodological considerations apply to in vivo studies of this compound?

- Model selection : Use disease-relevant animal models (e.g., xenografts for oncology).

- Dosing : Calculate allometric scaling from in vitro IC50 values.

- Ethics : Adhere to ARRIVE guidelines for animal welfare and obtain institutional review board (IRB) approval. Include sham controls and blinded outcome assessments .

Q. How should long-term stability and degradation products of this compound be assessed?

Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-QTOF-MS and compare to stress-test results (e.g., oxidative, photolytic conditions). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life under standard storage .

Methodological Notes

- Data Presentation : Avoid redundancy between text and tables; focus on trends, outliers, and statistical significance in figures .

- Reproducibility : Archive raw data (spectra, chromatograms) in supplemental materials with metadata (e.g., instrument calibration dates) .

- Conflict Resolution : For contradictory findings, explicitly discuss potential causes (e.g., assay sensitivity, sample heterogeneity) in the Discussion section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations